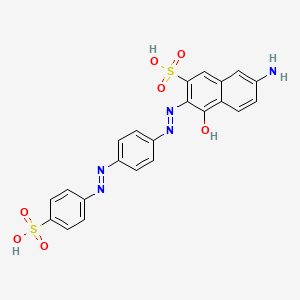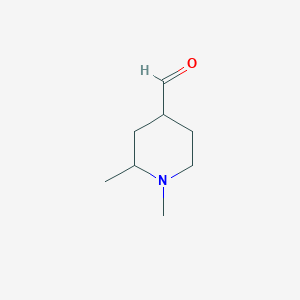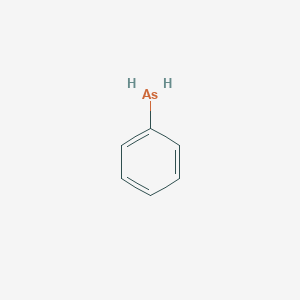
3-(5-Methylfuran-2-yl)prop-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Methylfuran-2-yl)prop-2-ynoic acid is an organic compound with a unique molecular structure. It is characterized by the presence of a furan ring substituted with a methyl group at the 5-position and a prop-2-ynoic acid moiety. This compound has a molecular weight of 150.13 g/mol and a boiling point of 261.48°C
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylfuran-2-yl)prop-2-ynoic acid can be achieved through several methods. One common approach involves the use of furan derivatives and alkyne precursors. The reaction typically involves the coupling of 5-methylfuran with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Methylfuran-2-yl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the alkyne moiety to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Functionalized furan derivatives.
Applications De Recherche Scientifique
3-(5-Methylfuran-2-yl)prop-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 3-(5-Methylfuran-2-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The furan ring and alkyne moiety allow the compound to participate in various biochemical reactions. It can inhibit the activity of certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid: This compound has a similar structure but with a fluorine atom substituted at the pyridine ring.
3-(Furan-2-yl)prop-2-ynoic acid: Similar to 3-(5-Methylfuran-2-yl)prop-2-ynoic acid but without the methyl group at the 5-position.
Uniqueness
This compound is unique due to the presence of the methyl group at the 5-position of the furan ring, which can influence its reactivity and biological activity
Propriétés
Numéro CAS |
77034-21-0 |
|---|---|
Formule moléculaire |
C8H6O3 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
3-(5-methylfuran-2-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C8H6O3/c1-6-2-3-7(11-6)4-5-8(9)10/h2-3H,1H3,(H,9,10) |
Clé InChI |
DJTIHHSFRKQYHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine](/img/structure/B13959408.png)
![8H-pyrimido[4,5-c]azepine](/img/structure/B13959415.png)



![(S)-2-chloro-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one](/img/structure/B13959443.png)

